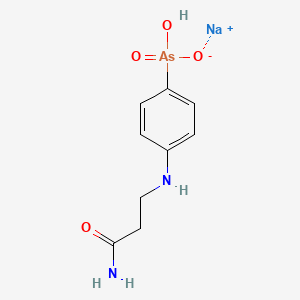![molecular formula C7H8N2O3S B14493280 (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 64195-73-9](/img/structure/B14493280.png)
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. These compounds are characterized by their unique bicyclic structure, which includes a β-lactam ring fused to a five-membered ring containing sulfur. This structural feature is crucial for their antibacterial activity, as it allows them to inhibit bacterial cell wall synthesis effectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the enzymatic resolution of racemic mixtures to obtain the desired enantiomer with high enantiomeric excess . This process often employs lipases from Pseudomonas fluorescens to achieve the resolution .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemoenzymatic processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the number of synthetic steps required.
化学反応の分析
Types of Reactions
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of (5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By inhibiting these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
類似化合物との比較
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Meropenem: Known for its broad-spectrum antibacterial activity and stability against β-lactamases.
Ertapenem: Distinguished by its long half-life, allowing for once-daily dosing.
Uniqueness
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group at the 6-position, which contributes to its distinct antibacterial properties . This compound’s ability to inhibit a wide range of PBPs makes it particularly effective against various bacterial strains, including those resistant to other β-lactam antibiotics .
特性
CAS番号 |
64195-73-9 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC名 |
(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-2-4(7(11)12)9-5(10)3(8)6(9)13-2/h3,6H,8H2,1H3,(H,11,12)/t3-,6-/m1/s1 |
InChIキー |
WZKDUIMSCFISDN-AWFVSMACSA-N |
異性体SMILES |
CC1=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O |
正規SMILES |
CC1=C(N2C(S1)C(C2=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


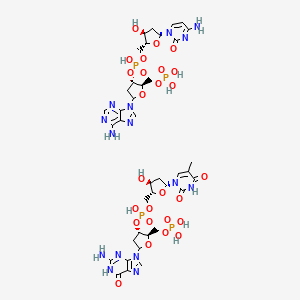
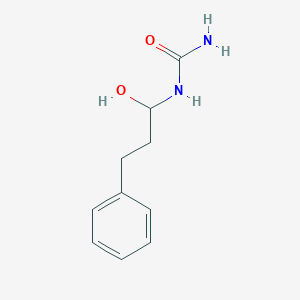
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
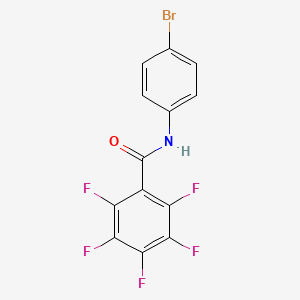
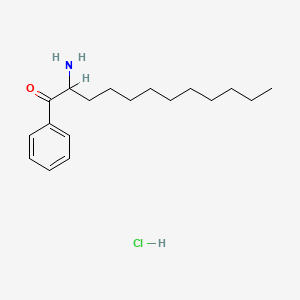
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
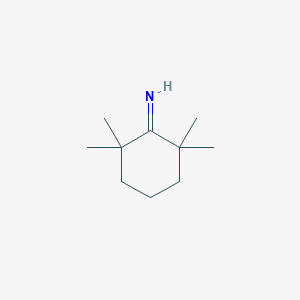
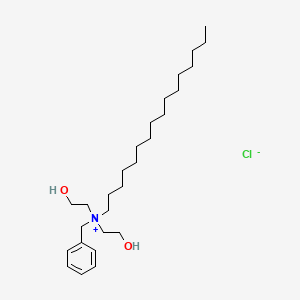
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
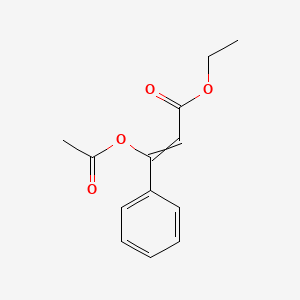
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
